1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate the activity of certain enzymes and receptors .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
2,2,2-Trifluoroethylhydrazine: Used as a precursor in the synthesis of fluorinated compounds.
Bis(2,2,2-trifluoroethyl) phosphonate: Utilized in the synthesis of H-phosphonates.
1,1,1-Trifluoro-2-iodoethane: Employed in various organic synthesis reactions. The uniqueness of this compound lies in its specific structure, which combines the trifluoroethyl group with a pyrazole ring, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4F3N3 |
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Molecular Weight |
175.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,4H2 |
InChI Key |
AWFMCPBMAURLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)C#N |
Origin of Product |
United States |
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